molecular formula C13H9NO4S B2735702 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime CAS No. 111172-14-6

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime

Cat. No.: B2735702
CAS No.: 111172-14-6
M. Wt: 275.28
InChI Key: PQOWJEDPSYKJLQ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime is a chemical compound with the molecular formula C13H9NO4S and a molecular weight of 275.27986 . This compound is known for its unique structure, which includes a benzodioxole ring and a thienylcarbonyl oxime group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime involves several steps. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime undergoes various chemical reactions, including:

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

1,3-benzodioxole-5-carbaldehyde O-(2-thienylcarbonyl)oxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(12-2-1-5-19-12)18-14-7-9-3-4-10-11(6-9)17-8-16-10/h1-7H,8H2/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOWJEDPSYKJLQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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